molecular formula C20H13FN4O4S B2955371 1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941988-89-2

1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2955371
CAS No.: 941988-89-2
M. Wt: 424.41
InChI Key: GALYFJUFDSHUEZ-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a dihydropyridine core substituted with a 3-fluorobenzyl group at the 1-position and a 6-nitrobenzo[d]thiazole-2-yl carboxamide at the 3-position.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O4S/c21-13-4-1-3-12(9-13)11-24-8-2-5-15(19(24)27)18(26)23-20-22-16-7-6-14(25(28)29)10-17(16)30-20/h1-10H,11H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALYFJUFDSHUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS Number: 941988-89-2) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H13FN4O4SC_{20}H_{13}FN_{4}O_{4}S with a molecular weight of 424.4 g/mol. The structure incorporates a fluorobenzyl group, a nitrobenzo[d]thiazole moiety, and a dihydropyridine core, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H13FN4O4S
Molecular Weight424.4 g/mol
CAS Number941988-89-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes. Preliminary studies suggest that it exhibits significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins associated with inflammation and pain .

Pharmacological Studies

Analgesic and Anti-inflammatory Activity
In vitro and in vivo studies have demonstrated that this compound possesses notable analgesic and anti-inflammatory properties. For instance, in animal models, it showed a reduction in edema comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Table: Summary of Pharmacological Activities

Activity TypeObserved EffectReference
Analgesic51% protection against pain
Anti-inflammatory68% edema inhibition
COX-1 InhibitionSignificant inhibition observed
COX-2 InhibitionHigh selectivity noted

Case Studies

A study conducted on various synthesized derivatives of similar compounds highlighted the structure-activity relationship (SAR) that influences their pharmacological effects. The presence of the nitro group and the thiazole ring was particularly noted to enhance COX inhibition, leading to increased anti-inflammatory activity .

In another investigation, compounds structurally related to this compound were tested for antimicrobial activity against several pathogens. The results indicated that modifications in the benzyl and thiazole groups significantly affected their potency against bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Group Variations

The compound’s closest structural analogues include derivatives with substitutions on the benzothiazole ring or modifications to the benzyl group. Below is a comparative analysis based on available literature:

Compound Name Substituents (Benzothiazole) Substituents (Benzyl Group) Key Properties
1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Target) 6-nitro 3-fluoro High electron-withdrawing effect (nitro), moderate lipophilicity (fluoro), potential enzyme inhibition
N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide 6-methyl 3-methyl Electron-donating methyl group, higher steric bulk, reduced metabolic oxidation

Detailed Analysis

However, this substitution may reduce solubility due to increased polarity. Methyl-Substituted Analogue: The 6-methyl group in the analogue () increases steric hindrance and electron density, which may favor interactions with hydrophobic enzyme pockets but reduce reactivity compared to nitro derivatives .

Benzyl Group Modifications

  • 3-Fluorobenzyl (Target) : Fluorine’s electronegativity and small atomic radius enhance metabolic stability by resisting oxidative degradation. The 3-fluoro substitution also maintains planar geometry, facilitating π-π stacking in protein binding .
  • 3-Methylbenzyl (Analogue) : The methyl group in the analogue () increases lipophilicity but may lead to faster metabolic clearance due to susceptibility to cytochrome P450-mediated oxidation .

Theoretical Activity Predictions

  • Target Compound : Predicted to exhibit stronger inhibition of nitroreductase or tyrosine kinase pathways compared to methyl-substituted analogues due to nitro group reactivity .
  • Analogue : Likely prioritizes hydrophobic interactions (e.g., in ATP-binding pockets of kinases) but with reduced potency in electron-deficient environments.

Limitations of Current Data

  • No experimental data (e.g., IC₅₀, solubility) are available in the provided evidence. Comparisons are based on structural and electronic properties.
  • includes unrelated carboxamides (e.g., pyrazole and quinoline derivatives), which lack the dihydropyridine-benzothiazole scaffold and are excluded from this analysis.

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